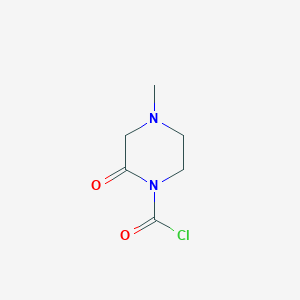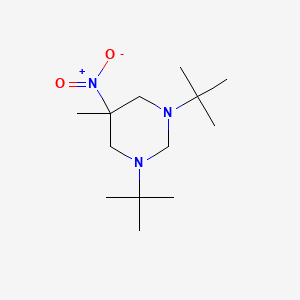
2,2,6,6-Tetrafluoro-4-phenylmorpholine
Overview
Description
2,2,6,6-Tetrafluoro-4-phenylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. Also known as TFPM, this compound is a fluorinated morpholine derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of TFPM is not well understood, but it is believed to act as a fluorinated building block that can modify the properties of other molecules. TFPM can form hydrogen bonds with other molecules due to the presence of the morpholine ring, and the fluorine atoms can alter the electronic properties of the molecule, making it more reactive or stable.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFPM are not well studied, but it is believed to be relatively non-toxic and non-carcinogenic. TFPM has been shown to have low acute toxicity in animal studies, and it does not cause significant adverse effects on the liver, kidney, or other organs. However, further studies are needed to fully understand the potential effects of TFPM on human health.
Advantages and Limitations for Lab Experiments
TFPM has several advantages for lab experiments, including its high purity, stability, and ease of handling. It can be easily synthesized using common laboratory equipment and reagents, and it can be used as a versatile building block for various chemical transformations. However, TFPM also has some limitations, including its high cost, limited availability, and potential toxicity. Researchers should take appropriate precautions when handling TFPM and follow all safety guidelines.
Future Directions
There are several future directions for TFPM research, including its use as a building block for the synthesis of new drug molecules, its application in material science, and its use in organic synthesis. TFPM can also be used as a fluorinated probe for studying biological systems, and it can be used as a tool for studying the properties of fluorinated molecules. Further studies are needed to fully understand the potential applications of TFPM in various scientific fields.
Scientific Research Applications
TFPM has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, TFPM has been investigated for its antiviral, antibacterial, and anticancer properties. It has also been used as a building block for the synthesis of novel drug molecules. In material science, TFPM has been used as a fluorinated building block for the synthesis of new polymers and materials. In organic synthesis, TFPM has been used as a versatile reagent for various chemical transformations.
properties
IUPAC Name |
2,2,6,6-tetrafluoro-4-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO/c11-9(12)6-15(7-10(13,14)16-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBKAJBQERGMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C2=CC=CC=C2)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















